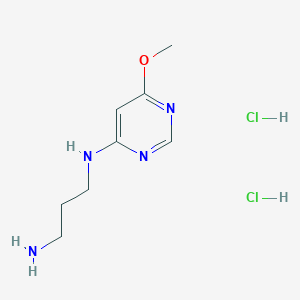
N1-(6-methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(6-methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride: is a chemical compound with the molecular formula C8H16Cl2N4O and a molecular weight of 255.14 g/mol . It is typically stored at room temperature and is available in powder form. This compound is primarily used for research purposes and is not intended for human or veterinary use.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride involves the reaction of 6-methoxypyrimidine-4-amine with 1,3-dibromopropane under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications.
化学反応の分析
Types of Reactions
N1-(6-methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: 1,3-dibromopropane in the presence of potassium carbonate (K2CO3) in DMF.
Major Products Formed
Oxidation: Formation of corresponding or .
Reduction: Formation of or .
Substitution: Formation of alkylated derivatives .
科学的研究の応用
N1-(6-methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of N1-(6-methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound binds to the active sites of these targets, inhibiting their activity and modulating various biochemical pathways. This interaction can lead to changes in cellular processes, such as cell proliferation , apoptosis , and signal transduction .
類似化合物との比較
Similar Compounds
- N1-(6-chloropyrimidin-4-yl)propane-1,3-diamine dihydrochloride
- N1-(6-fluoropyrimidin-4-yl)propane-1,3-diamine dihydrochloride
- N1-(6-methylpyrimidin-4-yl)propane-1,3-diamine dihydrochloride
Uniqueness
N1-(6-methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride is unique due to its methoxy group at the 6-position of the pyrimidine ring, which imparts distinct chemical and biological properties. This modification can enhance its binding affinity to molecular targets and improve its pharmacokinetic profile.
生物活性
N1-(6-methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by various research findings and case studies.
Synthesis
The compound is synthesized through the reaction of 6-methoxypyrimidine-4-amine with 1,3-dibromopropane in the presence of a solvent like dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3) . The process involves nucleophilic substitution followed by purification techniques such as recrystallization or chromatography.
This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. Its mechanism involves binding to active sites, thereby inhibiting enzymatic activity and modulating biochemical pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound has promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Properties
This compound has also been investigated for its anticancer activities. A study involving the A431 vulvar epidermal carcinoma cell line showed that it significantly inhibited cell proliferation, migration, and invasion .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N1-(6-chloropyrimidin-4-yl)propane-1,3-diamine dihydrochloride | Structure | Moderate antimicrobial activity |
| N1-(6-fluoropyrimidin-4-yl)propane-1,3-diamine dihydrochloride | Structure | Enhanced anticancer properties |
| N1-(6-methylpyrimidin-4-yl)propane-1,3-diamine dihydrochloride | Structure | Limited biological activity |
This table highlights the distinctiveness of this compound due to its methoxy group at the 6-position of the pyrimidine ring, which enhances its binding affinity and pharmacokinetic profile compared to other derivatives.
Case Studies
A series of case studies illustrate the application of this compound in drug development:
- Study on Antimicrobial Efficacy : A study evaluated the compound against multi-drug resistant strains of bacteria. The results showed a significant reduction in bacterial growth at low concentrations.
- Anticancer Research : In another study involving human cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
特性
IUPAC Name |
N'-(6-methoxypyrimidin-4-yl)propane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.2ClH/c1-13-8-5-7(11-6-12-8)10-4-2-3-9;;/h5-6H,2-4,9H2,1H3,(H,10,11,12);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMQYIUTTZPTCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NCCCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














